o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone
Overview
Description
“o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C14H12N4O4 . It is used in the determination of alkenal-2,4-dinitrophenylhydrazones by HPLC by the addition of phosphoric acid . It produces a single diastereomer of the tetrahydronaphthalene derivative under UV irradiation .
Synthesis Analysis
The synthesis of hydrazones, such as “o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone”, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular weight of “o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is 300.27 g/mol . The InChI key for this compound is QUIFNJPMGQCNMH-OQLLNIDSSA-N .Chemical Reactions Analysis
“o-Tolualdehyde” undergoes atmospheric degradation by direct photolysis by sunlight . It was used in the determination of alkenal-2,4-dinitrophenylhydrazones by HPLC by the addition of phosphoric acid .Physical And Chemical Properties Analysis
“o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is a crystalline powder . It has a melting point of 196°C . It is insoluble in water .Scientific Research Applications
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Chemistry and Synthesis
- o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C14H12N4O4 .
- It’s used in the synthesis of hydrazones, quinazolines, and Schiff bases . The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .
- A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
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Medicinal Chemistry
- Hydrazide–hydrazones and quinazolin-4 (3H)-ones are very attractive compounds in medicinal chemistry due to their broad spectrum of biological activities .
- In particular, quinazolin-4 (3H)-ones were reported to possess high anti-inflammatory and analgesic activity .
- These properties have stimulated interest in developing methodologies for their synthesis .
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Anticancer Activity
- Stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives and screening of their anticancer activity has been reported .
- The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .
- The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
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Spectrophotometric Analysis of Glucose
- This compound is used in the spectrophotometric analysis of glucose .
- The most well-established tactic for the analysis of monosaccharides, such as glucose, relies on derivatization procedures, using reagents as 2,4-dinitrophenylhydrazine (DNPH) .
- The instability of the formed imine product often deteriorates the detection of trace amounts of the sugar, rendering the spectrophotometric analysis of monosaccharides extremely challenging .
- A modified derivatization procedure, reliant on the formation of a stable DNPH-glucose derivative, has been proposed to aid in the spectrophotometric analysis of glucose .
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Antibacterial and Antioxidant Activity
- 2,4-dinitrophenyl hydrazine derivatives of 4-methoxyphenyl propenone chalcones are important hydrazones that were synthesized by the coupling of 2,4-dinitrophenyl and the 4-methoxyphenyl propenone chalcones counterparts .
- The coupling reaction resulted in making non-reactive 4-methoxyphenyl propenone chalcones becoming more reactive by exhibiting antibacterial, antifungal, and antioxidant activity .
- The synthesized compounds were evaluated for their antibacterial and antioxidant activities .
- 1-Indanone Chalcones and Their 2,4-Dinitrophenyl Hydrazone Derivatives
- 1-Indanone chalcones and their 2,4-dinitrophenyl hydrazone derivatives have been reported to have antibacterial activity .
- The hydrazone derivatives were synthesized by the coupling of 2,4-dinitrophenyl and the 4-methoxyphenyl propenone chalcones counterparts .
- The coupling reaction resulted in making non-reactive 4-methoxyphenyl propenone chalcones becoming more reactive by exhibiting antibacterial, antifungal, and antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFNJPMGQCNMH-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone | |
CAS RN |
1773-44-0 | |
Record name | NSC409528 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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